molecular formula C20H18N2O3 B299882 N-{2-[(4-ethylanilino)carbonyl]phenyl}-2-furamide

N-{2-[(4-ethylanilino)carbonyl]phenyl}-2-furamide

Cat. No.: B299882
M. Wt: 334.4 g/mol
InChI Key: DHZXZQWJSQYTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-ethylanilino)carbonyl]phenyl}-2-furamide, commonly known as ETP-46321, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

The exact mechanism of action of ETP-46321 is not fully understood. However, it is believed to inhibit the activity of several key proteins involved in cancer cell proliferation and survival, including β-catenin and GLI1. By inhibiting these proteins, ETP-46321 is thought to induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells. In addition, ETP-46321 has been shown to reduce the expression of several key proteins involved in cancer cell proliferation and survival, including β-catenin and GLI1.

Advantages and Limitations for Lab Experiments

One of the main advantages of ETP-46321 is its potent inhibitory activity against several cancer-related pathways. This makes it a valuable tool for studying the role of these pathways in cancer development and progression. However, one limitation of ETP-46321 is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully known.

Future Directions

There are several potential future directions for research on ETP-46321. One area of interest is the development of combination therapies that include ETP-46321 and other cancer therapeutic agents. Another area of interest is the identification of biomarkers that can predict response to ETP-46321 in cancer patients. Finally, further studies are needed to evaluate the safety and efficacy of ETP-46321 in clinical trials.

Synthesis Methods

The synthesis of ETP-46321 involves a multi-step process that starts with the reaction between 4-ethylaniline and 2-nitrobenzoyl chloride to form 2-nitro-N-(4-ethylphenyl)benzamide. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 2-(2-furyl)acetic acid to form ETP-46321.

Scientific Research Applications

ETP-46321 has been extensively studied for its potential use as a cancer therapeutic agent. Preclinical studies have shown that this compound is a potent inhibitor of several cancer-related pathways, including the Wnt/β-catenin and Hedgehog pathways. In addition, ETP-46321 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-[2-[(4-ethylphenyl)carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-2-14-9-11-15(12-10-14)21-19(23)16-6-3-4-7-17(16)22-20(24)18-8-5-13-25-18/h3-13H,2H2,1H3,(H,21,23)(H,22,24)

InChI Key

DHZXZQWJSQYTQI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.